Fulvic acid

Vue d'ensemble

Description

Fulvic acids are a diverse class of compounds that are a subset of dissolved organic matter in the environment. They are characterized by their complex molecular structure, which includes a variety of functional groups such as hydroxyl and carboxyl groups. Fulvic acids are known for their chemical activity and biological compatibility, which makes them useful in various fields including materials science, medicine, and agriculture .

Synthesis Analysis

Fulvic acid can be synthesized from natural precursors such as hematoxylin through oxidative polymerization/condensation reactions. This process is catalyzed by hydroxide ions at a high pH and results in a product that closely resembles natural fulvic acids in terms of physicochemical and spectroscopic properties .

Molecular Structure Analysis

The molecular structure of fulvic acids is complex and varies depending on the source material. Studies have shown that fulvic acids consist of a mixture of molecules with different elemental compositions, but they exhibit a pattern in their molecular sets. The molecular structure of fulvic acids derived from coal, for example, includes benzene ring substituents, ether bonds, hydrogen bonds, carbonyl groups, hydroxyl groups, carboxyl groups, phenolic hydroxyl groups, and semiquinonyl groups . The molecular weight of fulvic acids can also influence their chemical activity and physical properties .

Chemical Reactions Analysis

Fulvic acids participate in a variety of chemical reactions, including protonation and complexation with metal ions. Protonation reactions of fulvic acids can be described using a model involving a mixture of monoprotic acids, with different protonation constants indicating a small proportion of polyprotic carboxyl moieties . Fulvic acids also tend to form both water-soluble and water-insoluble complexes with metal ions, which can affect the solubility and mobility of these metals in the environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of fulvic acids are influenced by their molecular structure and the functional groups they contain. They are typically low molecular weight compounds that are readily pyrolyzed. The presence of carboxyl groups and the decrease in long-chain aliphatic compounds are notable during the extraction process from lignite. Fulvic acids have a low degree of aromaticity and contain various carbon-oxygen bonding modes .

Applications De Recherche Scientifique

1. Agriculture and Crop Yield

Fulvic acid has been studied for its effects on agriculture, particularly in increasing crop yields. Research conducted in Afghanistan demonstrated that the application of fulvic acid increased the number of harvested pomegranate saplings by 34%, improving quality characteristics such as root system weight and volume, plant diameter, and height (Sándor et al., 2015). Additionally, fulvic acid is known to influence the germination and productivity of various crops, including spring wheat and sugar beets, enhancing seed germination and yields (Brazienė et al., 2019), (Brazienė et al., 2021).

2. Environmental Interactions and Treatment

Fulvic acid plays a significant role in environmental interactions, particularly in the transport and bioavailability of persistent organic pollutants. Its ability to bind with metal ions and pesticides affects their mobility and behavior in soil and water, which is crucial for understanding and managing pollution and nutrient cycling in various ecosystems (Olk et al., 2019), (Ogner & Schnitzer, 1970).

3. Soil Health and Microbial Interactions

Studies have shown that fulvic acid can influence soil health and microbial activity. Its application to soil enhances the humic acid composition and enzyme activity, which is beneficial for soils with slight metal pollution (Liu Rui-wei, 2009). Furthermore, fulvic acid impacts the antioxidant activity and fruit quality in crops like pepper, indicating its potential as a valuable fertilizer in sustainable agriculture (Aminifard et al., 2012).

4. Molecular Structure and Chemistry

The molecular structure of fulvic acid, particularly its interactions with metal ions and organic chemicals, has been a subject of research. Studies have characterized its molecular composition and established models to understand its chemical activity and potential applications in materials, medicine, and agriculture (Gong et al., 2020), (Saar & Weber, 1982).

5. Phytoremediation and Metal Tolerance

Research has explored the role of fulvic acid in enhancing the tolerance of plants to heavy metals like chromium, suggesting its potential use in phytoremediation. Fulvic acid application can reduce chromium uptake in plants and improve their antioxidant defense system, making it a viable option for managing metal-contaminated environments (Ali et al., 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

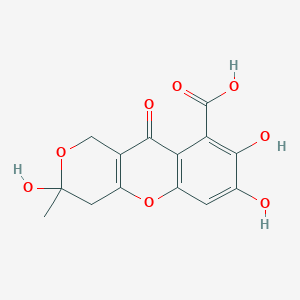

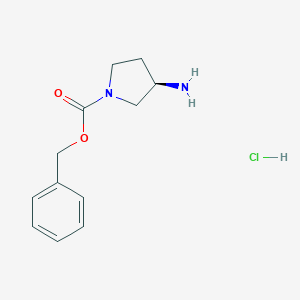

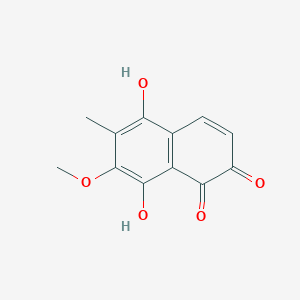

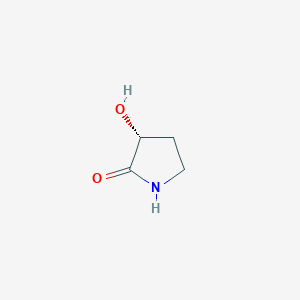

3,7,8-trihydroxy-3-methyl-10-oxo-1,4-dihydropyrano[4,3-b]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O8/c1-14(20)3-8-5(4-21-14)11(16)9-7(22-8)2-6(15)12(17)10(9)13(18)19/h2,15,17,20H,3-4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYKAQOGGFGCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(CO1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861991 | |

| Record name | Fulvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fulvic acid | |

CAS RN |

479-66-3 | |

| Record name | 4,10-Dihydro-3,7,8-trihydroxy-3-methyl-10-oxo-1H,3H-pyrano[4,3-b][1]benzopyran-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fulvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulvic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FULVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XII14C5FXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-Tetramethyl-2-(spiro[2.5]oct-5-en-6-yl)-1,3,2-dioxaborolane](/img/structure/B152329.png)